Summary of the Application: This compound has been used in the study of vibrational dynamics in the solid state. This involves assessing the structure and dynamics of molecular crystals.
Methods of Application: The study involved the use of inelastic neutron scattering (INS) spectroscopy combined with periodic density functional theory (DFT) calculations .
Results or Outcomes: The study provided new insights into the vibrational dynamics of the compound. The excellent agreement between calculated and experimental spectra allowed a confident assignment of the vibrational modes .
Summary of the Application: This compound has been used in the preparation of (4-methoxy-3-methylphenyl)-2-nitroalkene .
Methods of Application: The specific methods of application can vary widely depending on the specific experiment or study. Typically, this compound could be used in organic synthesis procedures.
Results or Outcomes: The outcomes of using this compound in organic synthesis can also vary greatly. It could potentially aid in the synthesis of new organic compounds.
Summary of the Application: 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) co-crystal, which is similar to the compound you asked about, was grown by slow evaporation technique for third harmonic nonlinear optical applications .
Methods of Application: The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .
Results or Outcomes: The study provided new insights into the nonlinear optical properties of the co-crystal .
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde is an organic compound with the molecular formula CHO and a molecular weight of approximately 292.33 g/mol. It features a methoxy group and a naphthyloxy methyl substituent on a benzaldehyde core, contributing to its unique structural characteristics. The compound is typically a pale yellow to light brown liquid or solid, depending on its purity and form. Its density is reported to be around 1.2 g/cm³, and it has a boiling point that varies based on purity and atmospheric conditions .
These reactions are facilitated by the presence of functional groups in the compound, making it versatile for synthetic applications .
Studies on 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde indicate potential biological activities, particularly in pharmacology. Compounds with similar structures have shown:
The synthesis of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity .
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde finds applications in various fields:
These studies are crucial for assessing safety profiles and efficacy in potential therapeutic applications .
Several compounds share structural similarities with 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde, each exhibiting unique properties:
Compound Name | Structure | Key Properties |
---|---|---|
4-Methoxybenzaldehyde | CHO | Simple aromatic aldehyde; used in fragrance synthesis. |
2-Naphthaldehyde | CHO | Exhibits strong fluorescence; used in organic synthesis. |
3-Nitrobenzaldehyde | CHNO | Nitro-substituted aromatic aldehyde; used in dye manufacturing. |
The uniqueness of 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde lies in its complex structure combining both methoxy and naphthyloxy functionalities, which may enhance its biological activity compared to simpler analogs .